![molecular formula C12H9Cl2N3O2S B12940472 Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate CAS No. 87847-37-8](/img/structure/B12940472.png)
Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-6-methylpyrimidine, which is a key intermediate.
Formation of Pyridin-2-ylthio Group: The 2,4-dichloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with pyridin-2-thiol to introduce the pyridin-2-ylthio group.
Esterification: The resulting compound is then esterified with ethyl chloroformate to form the final product, ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reactions.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The pyridin-2-ylthio group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the pyridin-2-ylthio group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
相似化合物的比较
2,4-Dichloro-6-methylpyrimidine: This compound shares the pyrimidine core with ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate but lacks the pyridin-2-ylthio group and the ester functionality.
2,4-Dichloro-6-(pyridin-2-ylthio)pyrimidine: Similar to the target compound but without the ester group.
Ethyl 2,4-dichloro-5-methylpyrimidine-6-carboxylate: This compound has a similar ester functionality but differs in the substitution pattern on the pyrimidine ring.
Uniqueness: Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is unique due to the presence of both the pyridin-2-ylthio group and the ester functionality, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications.
属性
CAS 编号 |
87847-37-8 |
|---|---|
分子式 |
C12H9Cl2N3O2S |
分子量 |
330.2 g/mol |
IUPAC 名称 |
ethyl 2,4-dichloro-6-pyridin-2-ylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O2S/c1-2-19-11(18)8-9(13)16-12(14)17-10(8)20-7-5-3-4-6-15-7/h3-6H,2H2,1H3 |
InChI 键 |
BYJSARFVKHZYPA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


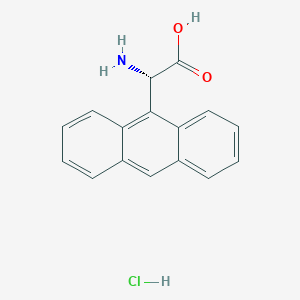
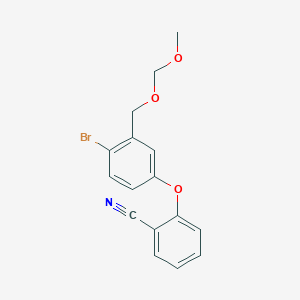
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12940416.png)
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)
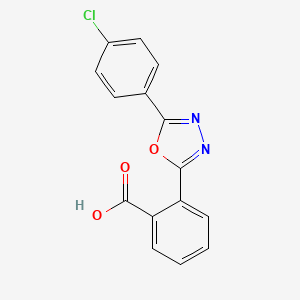
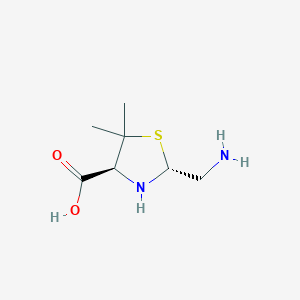

![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
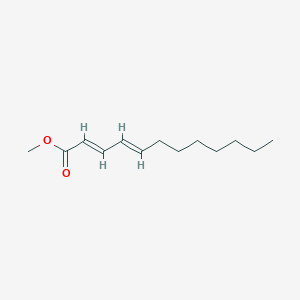
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)

